4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide

Description

Systematic IUPAC Name Derivation and Structural Interpretation

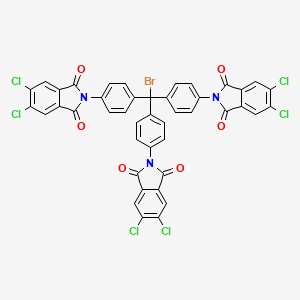

The systematic IUPAC name for this compound is 2-[4-[bromo-bis[4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]-5,6-dichloroisoindole-1,3-dione . This name reflects its intricate molecular architecture:

- Core structure : A central triphenylmethyl (trityl) group, where the methyl carbon is bonded to three phenyl rings.

- Substituents on phenyl rings : Each phenyl group is substituted at the para-position with a 4,5-dichlorophthalimide moiety. The phthalimide groups consist of isoindole-1,3-dione cores with chlorine atoms at the 4 and 5 positions .

- Bromine attachment : The trityl group’s central carbon is bonded to a bromine atom, forming a trityl bromide scaffold .

The name is constructed hierarchically:

- The parent structure is isoindole-1,3-dione (phthalimide).

- Chlorine substituents are specified at positions 5 and 6 of each isoindole ring.

- The trityl group is modified by three 4-(5,6-dichlorophthalimido)phenyl substituents, with bromine as the terminal functional group.

This nomenclature aligns with IUPAC rules for polycyclic systems and halogenated aromatic derivatives .

Alternative Designations in Chemical Databases (CAS, EC Numbers)

The compound is cataloged under multiple identifiers across chemical databases:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 91898-93-0 | |

| EC Number | 678-639-5 | |

| MDL Number | MFCD00075041 | |

| Wikidata ID | Q82193754 |

Synonyms include:

- Tris(4,5-dichlorophthalimido)trityl Bromide

- [Protecting Reagent for Primary Alcohol]

- (Bromomethylidyne)tris(4,5-dichloro-N-phenylphthalimide)

- 2,2',2''-((Bromomethanetriyl)tris(benzene-4,1-diyl))tris(5,6-dichloroisoindoline-1,3-dione)

These designations emphasize its functional role in organic synthesis, particularly in protecting primary alcohols during nucleotide and carbohydrate derivatization .

Relationship to Trityl Bromide Derivatives: Classification Framework

4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide belongs to the trityl bromide family , characterized by a triphenylmethyl group attached to a bromine atom . However, its structure is distinct due to the three 4,5-dichlorophthalimide substituents on each phenyl ring. This modification confers unique properties:

The addition of electron-withdrawing chloro groups and bulky phthalimide moieties increases stability against hydrolysis and improves selectivity for primary over secondary alcohols . This aligns with trends in advanced trityl derivatives, where substituents are engineered to fine-tune reactivity and solubility .

In synthetic workflows, this compound’s classification as a polyhalogenated trityl bromide places it within broader categories of N-substituted phthalimides and protection reagents for hydroxyl groups . Its structural complexity reflects innovations in masking strategies for sensitive functional groups in oligonucleotide synthesis .

Properties

IUPAC Name |

2-[4-[bromo-bis[4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]-5,6-dichloroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H18BrCl6N3O6/c44-43(19-1-7-22(8-2-19)51-37(54)25-13-31(45)32(46)14-26(25)38(51)55,20-3-9-23(10-4-20)52-39(56)27-15-33(47)34(48)16-28(27)40(52)57)21-5-11-24(12-6-21)53-41(58)29-17-35(49)36(50)18-30(29)42(53)59/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHNGHXQORJDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)(C5=CC=C(C=C5)N6C(=O)C7=CC(=C(C=C7C6=O)Cl)Cl)Br)N8C(=O)C9=CC(=C(C=C9C8=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H18BrCl6N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394398 | |

| Record name | 2,2',2''-[(Bromomethanetriyl)tri(4,1-phenylene)]tris(5,6-dichloro-1H-isoindole-1,3(2H)-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

965.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91898-93-0 | |

| Record name | 2,2',2''-[(Bromomethanetriyl)tri(4,1-phenylene)]tris(5,6-dichloro-1H-isoindole-1,3(2H)-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide [Protecting Reagent for Primary Alcohol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Triarylmethyl Alcohol Intermediate

The initial step involves the preparation of the triarylmethyl alcohol functionalized with 4,5-dichlorophthalimido groups on the aromatic rings. This is typically achieved by:

- Dissolving the triarylmethyl precursor in dichloromethane.

- Concentrating the solution under vacuum to remove excess solvent.

- Treating the residue with aqueous sodium hydroxide solution (3 N) in methanol over an extended period (e.g., 16 hours) at ambient temperature to hydrolyze and form the triarylmethyl alcohol.

The aqueous layer is then extracted with toluene multiple times, and the combined organic extracts are dried and concentrated to yield the triarylmethyl alcohol intermediate.

Conversion to Triarylmethyl Bromide

The triarylmethyl alcohol is converted to the bromide by reaction with a halide reagent. Preferred halide reagents include acetyl bromide, phosphorus tribromide, or thionyl bromide, with acetyl bromide often favored for its reactivity and selectivity.

The reaction is conducted in a water-miscible organic solvent such as methanol, ethanol, propanol, acetonitrile, or tetrahydrofuran, with methanol being the most preferred solvent due to its compatibility and ability to dissolve both reagents and intermediates efficiently.

A typical procedure involves:

- Contacting the triarylmethyl alcohol with a base such as sodium hydroxide to generate the triarylmethyl alkoxide intermediate.

- Subsequent reaction with acetyl bromide to form the triarylmethyl bromide.

- The reaction mixture is then worked up by solvent removal under vacuum and extraction to isolate the bromide product.

Reaction Conditions and Reagents

| Step | Reagent/Condition | Purpose | Notes |

|---|---|---|---|

| 1 | Sodium hydroxide (3 N aqueous) | Hydrolysis to triarylmethyl alcohol | 16 h stirring at ambient temperature |

| 2 | Methanol (MeOH) | Solvent for hydrolysis and halogenation | Preferred water-miscible organic solvent |

| 3 | Acetyl bromide | Halide reagent to convert alcohol to bromide | Preferred halide reagent |

| 4 | Toluene | Extraction solvent | Used to extract triarylmethyl alcohol |

| 5 | Drying agent (Na2SO4) | Dry organic extracts | Removes residual water |

Research Findings and Analysis

- The use of sodium hydroxide as the base is preferred over other bases such as potassium hydroxide or lithium hydroxide due to its effectiveness and availability.

- Methanol is the preferred solvent for the halogenation step because it is water-miscible and supports the solubility of both the triarylmethyl alcohol and the base, facilitating efficient conversion to the bromide.

- Acetyl bromide is favored among halide reagents for the bromination step due to its high reactivity and ability to cleanly convert the triarylmethyl alcohol to the bromide without significant side reactions.

- The triarylmethyl protecting group, specifically the 4,4',4''-tris(4,5-dichlorophthalimido) variant, is stable under the reaction conditions and provides excellent protecting group properties for primary alcohols.

- The overall synthetic method yields high purity triarylmethyl bromide suitable for use as a protecting reagent in complex organic syntheses, including oligonucleotide synthesis.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Concentration of triarylmethyl precursor | Dichloromethane, vacuum | Removal of solvent, preparation for hydrolysis |

| 2 | Hydrolysis to triarylmethyl alcohol | NaOH (3 N aqueous), MeOH, 16 h, ambient temp | Formation of triarylmethyl alcohol |

| 3 | Extraction of triarylmethyl alcohol | Toluene, drying with Na2SO4 | Isolation of triarylmethyl alcohol |

| 4 | Halogenation to triarylmethyl bromide | Acetyl bromide, MeOH, base | Formation of 4,4',4''-tris(4,5-dichlorophthalimido)trityl bromide |

| 5 | Purification and isolation | Vacuum concentration, extraction | Pure triarylmethyl bromide product |

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide primarily undergoes substitution reactions due to the presence of the bromide group . It can also participate in nucleophilic substitution reactions where the bromide is replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents used in reactions with 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide include bases like pyridine and nucleophiles such as alcohols and amines . The reactions typically occur under reflux conditions to ensure complete conversion.

Major Products: The major products formed from reactions involving 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide are substituted trityl derivatives, where the bromide group is replaced by the nucleophile .

Scientific Research Applications

Role as a Protecting Group

In organic synthesis, protecting groups are essential for selectively modifying functional groups without affecting others. 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide is particularly effective in protecting primary alcohols during chemical reactions. This protection allows chemists to perform subsequent reactions on other functional groups without interference from the alcohol.

Synthesis of Nucleotides and Derivatives

One of the prominent applications of this compound is in the synthesis of branched ribonucleotides and nucleotide derivatives. The ability to protect hydroxyl groups allows for the construction of complex nucleic acid structures, which are vital in molecular biology and genetic engineering.

Synthesis of Natural Products

The compound is also utilized in the synthesis of various natural products where selective protection of hydroxyl groups is necessary to achieve desired molecular architectures. For example, it can be employed in the total synthesis of complex alkaloids and terpenes.

Case Study 1: Synthesis of Modified Nucleotides

A study demonstrated the use of this compound in synthesizing modified nucleotides with enhanced stability and reactivity profiles. These modified nucleotides were crucial for developing new therapeutic agents targeting RNA viruses.

Case Study 2: Total Synthesis of Alkaloids

Research highlighted the application of this compound in the total synthesis of specific alkaloids, showcasing its effectiveness in protecting hydroxyl functionalities during complex reaction sequences. The successful synthesis led to further biological evaluations of these compounds as potential pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide involves the formation of a stable trityl ether linkage with primary alcohols . This protects the alcohol group from unwanted reactions during subsequent synthetic steps. The bromide group acts as a leaving group, facilitating nucleophilic substitution reactions .

Comparison with Similar Compounds

4,4',4''-Tris(benzoyloxy)trityl Bromide (CAS: 86610-66-4)

- Molecular Formula : C₄₀H₂₇BrO₆

- Molecular Weight : 683.55 g/mol

- Key Differences: Substituent Groups: Replaces dichlorophthalimido moieties with benzoyloxy groups . Applications: Functions as a hydroxyl protecting agent but lacks specificity for primary alcohols . Purity: ≥97% , marginally higher than the dichloro variant. Steric Profile: Benzoyloxy groups are bulkier, which may limit access to sterically hindered alcohols .

Trityl Bromide (Unsubstituted) (CAS: 596-43-0)

- Molecular Formula : C₁₉H₁₅Br

- Molecular Weight : 323.23 g/mol

- Key Differences: Lacks Functional Groups: No substituents on the trityl core, making it less selective and more reactive toward diverse nucleophiles. Applications: General protecting agent for alcohols and amines but with lower stability in harsh reaction conditions .

Structural and Functional Comparison Table

Research Findings and Performance Metrics

- Selectivity : The dichlorophthalimido variant demonstrates superior selectivity for primary alcohols due to its balanced steric and electronic profile, whereas the benzoyloxy analogue is less selective .

- Solubility : The dichloro compound’s higher molecular weight and chlorine content reduce solubility in polar solvents compared to the benzoyloxy derivative .

- Synthetic Utility : The dichloro variant is preferred in multi-step syntheses requiring robust protecting groups , such as nucleotide or carbohydrate chemistry, while the benzoyloxy variant suits less demanding conditions .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide and its impurities?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for separation and quantification of impurities. Reference standards (e.g., EP impurities like Imp. B, C, D) should be employed for calibration . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. For halogenated analogs, ensure mobile phases are optimized to resolve brominated and chlorinated derivatives, as retention times may overlap .

Q. How can researchers optimize synthetic routes for this compound while minimizing by-products?

- Methodology : Apply factorial design of experiments (DoE) to evaluate variables such as reaction temperature, stoichiometry, and catalyst loading. For example, a 2³ factorial design reduces experimental runs while identifying significant factors affecting yield and impurity profiles . Statistical analysis (e.g., ANOVA) can prioritize parameters requiring optimization. Post-synthesis, use recrystallization or membrane-based purification (e.g., nanofiltration) to isolate the target compound .

Q. What safety protocols are essential when handling brominated compounds like this trityl bromide derivative?

- Methodology : Follow strict personal protective equipment (PPE) guidelines, including fume hoods and respiratory protection due to volatile brominated intermediates. First-aid measures for inhalation involve immediate removal to fresh air and medical consultation . Stability testing under thermal and oxidative conditions is recommended to assess decomposition risks .

Advanced Research Questions

Q. How can computational modeling enhance the design of reactions involving this compound?

- Methodology : Employ quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states. ICReDD’s integrated approach combines computational reaction path searches with experimental validation to accelerate discovery . For brominated intermediates, calculate bond dissociation energies (BDEs) to assess stability under reaction conditions .

Q. What strategies resolve contradictions in stability data for halogenated trityl derivatives under varying pH and solvent systems?

- Methodology : Conduct systematic stability studies using design of experiments (DoE) across pH (1–14) and solvent polarities. Monitor degradation via HPLC-MS to identify hydrolysis or nucleophilic substitution by-products. For example, acidic conditions may protonate the trityl center, accelerating bromide dissociation, while polar aprotic solvents (e.g., DMF) could stabilize intermediates .

Q. How can researchers design reactors for scalable synthesis of this compound with controlled impurity profiles?

- Methodology : Use continuous-flow reactors to improve heat/mass transfer and reduce side reactions. Computational fluid dynamics (CFD) simulations can model mixing efficiency and residence time distribution. Membrane separation technologies (e.g., ceramic membranes) enable in-line purification, aligning with CRDC subclass RDF2050104 .

Q. What advanced techniques validate the electronic effects of the 4,5-dichlorophthalimido substituents on the trityl core?

- Methodology : X-ray crystallography provides precise structural data on substituent orientation and steric effects. Spectroelectrochemical methods (e.g., cyclic voltammetry) reveal electron-withdrawing impacts of chlorine atoms on redox behavior. Compare with non-halogenated analogs (e.g., 4,4',4''-Tris(benzoyloxy)trityl Bromide) to isolate electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.